1-phenyl-2-sulfanyl-4H-imidazol-5-one
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Overview
Description
1-phenyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-sulfanyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenyl isothiocyanate with glyoxal in the presence of a base, followed by cyclization to form the imidazolone ring . Another approach involves the use of 2-phenyl-1,3-thiazolidin-4-one as a starting material, which undergoes cyclization with appropriate reagents .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-sulfanyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-phenyl-2-sulfanyl-4H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-phenyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the disruption of cellular pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazol-2-ones: Differ in the position of the carbonyl group.
Thiazolidinones: Contain a sulfur atom in the ring structure.
Benzimidazoles: Feature a fused benzene ring
Uniqueness
1-phenyl-2-sulfanyl-4H-imidazol-5-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-phenyl-2-sulfanyl-4H-imidazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIQDWDJVLELF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=N1)S)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=N1)S)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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